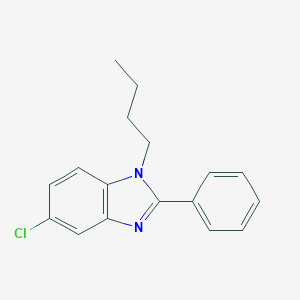![molecular formula C25H17ClN2S2 B304564 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienoquinolines and is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. In addition, it has been reported to have antibacterial activity against gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile in lab experiments is its diverse biological activities. This compound can be used to study various cellular targets and pathways. However, one of the limitations of using this compound is its moderate yield and purity, which can make it challenging to work with.
Future Directions
There are several future directions for research on 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the identification of the cellular targets and pathways involved in the compound's biological activities. This information can be used to design more potent and selective compounds for drug discovery and development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile involves a multi-step reaction sequence. The first step involves the condensation of 2-aminobenzyl mercaptan with 4-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to form the desired product. The overall yield of this reaction sequence is moderate, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile has been extensively studied for its potential therapeutic properties. This compound has been reported to exhibit antitumor, antiviral, antibacterial, anti-inflammatory, and antifungal activities. Its diverse biological activities make it an attractive target for drug discovery and development.
properties
Product Name |
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
|---|---|
Molecular Formula |
C25H17ClN2S2 |
Molecular Weight |
445 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H17ClN2S2/c26-18-8-6-17(7-9-18)23-20-10-11-22-19(12-13-29-22)24(20)28-25(21(23)14-27)30-15-16-4-2-1-3-5-16/h1-9,12-13H,10-11,15H2 |
InChI Key |
FIXGDQANLRRFDP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C(C(=N3)SCC4=CC=CC=C4)C#N)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CC2=C(C=CS2)C3=NC(=C(C(=C31)C4=CC=C(C=C4)Cl)C#N)SCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)

![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)

